molecular formula C20H19BrClN3O2S B10902144 1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea

1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea

Cat. No.: B10902144
M. Wt: 480.8 g/mol
InChI Key: FOHUZUPXFUMXIZ-UHFFFAOYSA-N
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Description

N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA is a complex organic compound that features a combination of bromophenyl, chlorobenzyl, and ethylthiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA typically involves multi-step organic reactions. One common approach is the condensation reaction of 4-bromophenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by further functionalization steps to introduce the chlorobenzyl and ethylthiourea groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the bromophenyl and chlorobenzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield 4-bromophenol, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROBENZYL)-N-[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA
  • N-(4-CHLOROBENZYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYLTHIOUREA

Uniqueness

N-[1-(4-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(4-CHLOROBENZYL)-N’-ETHYLTHIOUREA is unique due to the presence of both bromophenyl and chlorobenzyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H19BrClN3O2S

Molecular Weight

480.8 g/mol

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-chlorophenyl)methyl]-3-ethylthiourea

InChI

InChI=1S/C20H19BrClN3O2S/c1-2-23-20(28)24(12-13-3-7-15(22)8-4-13)17-11-18(26)25(19(17)27)16-9-5-14(21)6-10-16/h3-10,17H,2,11-12H2,1H3,(H,23,28)

InChI Key

FOHUZUPXFUMXIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N(CC1=CC=C(C=C1)Cl)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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